molecular formula C22H30N4O3 B14861529 tert-butyl (1-{[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)carbamate

tert-butyl (1-{[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)carbamate

Cat. No.: B14861529
M. Wt: 398.5 g/mol
InChI Key: KFDKEJAJHGIWNU-UHFFFAOYSA-N
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Description

tert-Butyl (1-{[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)carbamate: is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a pyrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-{[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common method involves the use of tert-butyl carbamate in a series of reactions that include protection and deprotection steps, as well as coupling reactions to introduce the pyrazole and piperidine rings .

    Protection of Amino Group: The amino group of the starting material is protected using tert-butyl carbamate to form a Boc-protected intermediate.

    Formation of Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and an appropriate diketone.

    Coupling Reaction: The Boc-protected intermediate is then coupled with the pyrazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced alcohol derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1-{[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research .

Medicine

In medicine, the compound is explored for its therapeutic potential. Its interactions with enzymes and receptors in the body are of particular interest for developing new treatments for various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl (1-{[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets in the body. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of specific enzymes and activation of signaling pathways that regulate inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (4-ethynylphenyl)carbamate: Similar in structure but with an ethynyl group instead of the pyrazole ring.

    tert-Butyl (4-methylpiperidin-4-yl)carbamate: Contains a methyl group on the piperidine ring instead of the pyrazole ring.

    tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Features a bicyclic structure instead of the pyrazole and piperidine rings.

Uniqueness

The uniqueness of tert-butyl (1-{[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)carbamate lies in its combination of the pyrazole and piperidine rings, which confer specific chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C22H30N4O3

Molecular Weight

398.5 g/mol

IUPAC Name

tert-butyl N-[1-[3-(4-ethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C22H30N4O3/c1-5-15-6-8-16(9-7-15)18-14-19(25-24-18)20(27)26-12-10-17(11-13-26)23-21(28)29-22(2,3)4/h6-9,14,17H,5,10-13H2,1-4H3,(H,23,28)(H,24,25)

InChI Key

KFDKEJAJHGIWNU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)NC(=O)OC(C)(C)C

Origin of Product

United States

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